1-Chloro-2-(chloromethyl)-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(chloromethyl)-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5Cl2F3 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a chloromethyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(chloromethyl)-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 2-(chloromethyl)-3-(trifluoromethyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(chloromethyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to convert the compound into its corresponding reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or sodium methoxide are commonly used under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced benzene derivatives with fewer chlorine or fluorine atoms.
Scientific Research Applications
1-Chloro-2-(chloromethyl)-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(chloromethyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.
Pathways Involved: The specific pathways depend on the nature of the target and the type of interaction. For example, nucleophilic substitution reactions can modify the structure of biomolecules, affecting their function.
Comparison with Similar Compounds
1-Chloro-2-(dichloromethyl)benzene: Similar structure but with an additional chlorine atom on the methyl group.
1-Chloro-2-(trifluoromethyl)benzene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloro-3-(trifluoromethyl)benzene: Different substitution pattern on the benzene ring, leading to different chemical properties.
Uniqueness: 1-Chloro-2-(chloromethyl)-3-(trifluoromethyl)benzene is unique due to the presence of both chloromethyl and trifluoromethyl groups, which impart distinct reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
IUPAC Name |
1-chloro-2-(chloromethyl)-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c9-4-5-6(8(11,12)13)2-1-3-7(5)10/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEUZHZUBXBFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697635 |
Source
|
Record name | 1-Chloro-2-(chloromethyl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228898-68-7 |
Source
|
Record name | 1-Chloro-2-(chloromethyl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.